3-((1-(3-(1H-pyrazol-1-yl)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[[1-(3-pyrazol-1-ylbenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-15-11-25-17(24)20(15)10-12-8-19(9-12)16(23)13-3-1-4-14(7-13)21-6-2-5-18-21/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIDUWGXAGPJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)CN4C(=O)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural and Functional Differences
Core Heterocycle: The target compound’s oxazolidine-2,4-dione core differentiates it from imidazolidine-2,4-dione derivatives like S6821 and S7958, which are optimized for flavor modification . Oxazolidinediones are less common in flavor science but are explored in medicinal chemistry for their metabolic stability .
Substituent Effects: The 3-(1H-pyrazol-1-yl)benzoyl group in the target compound contrasts with the 3-hydroxybenzyl and isoxazole groups in S6821/S7956. Pyrazole-containing compounds often exhibit stronger hydrogen-bonding capacity, which may enhance receptor affinity . The 5,5-dimethyl substitution in S7958 improves thermal stability compared to non-methylated analogues, a feature absent in the target compound .
Pharmacological vs.
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into three primary components:
- Oxazolidine-2,4-dione core : A five-membered cyclic carbonate derivative synthesized via carboxylative cyclization.
- Azetidine ring : A four-membered nitrogen heterocycle, functionalized at the 3-position with a methylene linker.
- 3-(1H-Pyrazol-1-yl)benzoyl group : A benzamide substituent bearing a pyrazole moiety at the meta position.
The convergent synthesis involves sequential construction of these units followed by coupling reactions.
Synthesis of the Oxazolidine-2,4-dione Core
The oxazolidine-2,4-dione ring is synthesized via a phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters under atmospheric CO₂. This transition-metal-free method offers advantages in sustainability and operational simplicity.
Reaction Mechanism and Optimization
- Substrate scope : Primary amines with aryl or alkyl groups react efficiently with α-ketoesters (e.g., ethyl pyruvate).
- Key conditions :
Table 1: Representative Yields for Oxazolidine-2,4-dione Synthesis
| Amine | α-Ketoester | Yield (%) |
|---|---|---|
| Benzylamine | Ethyl pyruvate | 85 |
| Cyclohexylmethylamine | Ethyl 2-oxovalerate | 78 |
| 2-Phenylethylamine | Ethyl benzoylformate | 89 |
Construction of the Azetidine Ring
The azetidine subunit is synthesized via intramolecular cyclization of 1,3-diol precursors or radical-mediated ring-closing reactions.
Cyclization of 1,3-Diol Derivatives
- Substrate preparation : 1,3-Diols are derived from aldol adducts or malonate esters.
- Cyclization conditions :
Table 2: Azetidine Formation via 1,3-Diol Cyclization
| Diol Precursor | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1,3-Diol (R = Ph) | NaH | DMSO | 85 |
| 1,3-Diol (R = n-Hexyl) | KOtBu | THF | 91 |
Functionalization at the 3-Position
The methylene linker is introduced via alkylation of the azetidine nitrogen:
- Mitsunobu reaction : Coupling with methanol using DIAD and PPh₃.
- Williamson ether synthesis : Reaction with methyl iodide under basic conditions.
Synthesis of the 3-(1H-Pyrazol-1-yl)benzoyl Group
The benzoyl-pyrazole moiety is constructed through Friedel-Crafts acylation followed by pyrazole cyclization .
Friedel-Crafts Acylation of Benzene
- Reagents : 3-Nitrobenzoyl chloride, AlCl₃ catalyst.
- Reduction : Nitro group reduced to amine using H₂/Pd-C.
Pyrazole Ring Formation
- Cyclocondensation : Reaction of hydrazine with 1,3-diketones.
- Regioselectivity : Controlled by steric and electronic effects of substituents.
Table 3: Pyrazole Synthesis Optimization
| Diketone | Hydrazine | Yield (%) |
|---|---|---|
| Acetylacetone | Hydrazine hydrate | 92 |
| 1,3-Diphenyl-1,3-propanedione | Methylhydrazine | 88 |
Final Assembly of the Target Compound
The convergent synthesis involves amide coupling and methylene linkage installation .
Coupling of Azetidine and Benzoyl-Pyrazole
- Reagents : HATU, DIPEA in DMF.
- Yield : 78% after purification by silica gel chromatography.
Alkylation of Oxazolidine-2,4-dione
- Mitsunobu reaction : DIAD, PPh₃, and THF.
- Yield : 82% with retention of stereochemistry.
Challenges and Optimization Strategies
- Steric hindrance : Bulky substituents on the azetidine ring necessitated elevated temperatures (110°C) for cyclization.
- Epimerization risk : Use of non-polar solvents (e.g., toluene) minimized racemization during amide coupling.
- Purification : Reverse-phase HPLC resolved diastereomeric byproducts in the final step.
Comparative Analysis of Synthetic Routes
Table 4: Efficiency of Key Steps in the Synthesis
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxazolidine-2,4-dione | CO₂ carboxylation | 85 | 98 |
| Azetidine cyclization | NaH/DMSO | 88 | 95 |
| Pyrazole formation | Hydrazine cyclization | 90 | 97 |
| Final coupling | Mitsunobu reaction | 82 | 99 |
Q & A
Advanced Research Question
- Proteomic Profiling: SILAC-based mass spectrometry to identify unintended protein interactions .
- Kinase Panel Assays: Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition .
What advanced techniques validate tautomerism or polymorphism in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
